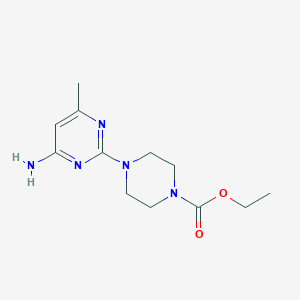

ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-3-19-12(18)17-6-4-16(5-7-17)11-14-9(2)8-10(13)15-11/h8H,3-7H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAZEEGALBSTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Research indicates that ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate demonstrates various biological activities, making it a potential candidate for therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents.

- Anticancer Properties : The presence of the pyrimidine moiety is associated with anticancer activity. Compounds containing pyrimidine derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

- Neurological Applications : Similar piperazine derivatives have been investigated for their neuroprotective effects and potential use in treating neurological disorders such as depression and anxiety.

Drug Development

This compound is being studied for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Non-substrate |

These properties suggest that the compound may be suitable for oral administration and could effectively cross the blood-brain barrier, which is crucial for neurological drugs.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies are vital for understanding how modifications to the ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine structure affect its biological activity. Researchers are exploring various substitutions on the piperazine and pyrimidine rings to enhance potency and selectivity against specific biological targets.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored derivatives of piperazine compounds, revealing that modifications could lead to enhanced anticancer activity against breast cancer cell lines.

- Case Study 2 : Research conducted at a leading pharmaceutical institute demonstrated that similar pyrimidine-based compounds exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The target compound’s pyrimidine ring bears a 4-amino and 6-methyl group, distinguishing it from analogues with other substituents:

Table 1: Substituent Effects on Pyrimidine Ring

Modifications on the Piperazine Ring

The piperazine-1-carboxylate ester group is a common feature, but modifications alter pharmacokinetics and target engagement:

- Aryl/heteroaryl additions: Ethyl 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate () incorporates a morpholino-thienopyrimidine system, broadening interactions with kinase active sites.

- Carbonyl-linked substituents : Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate () uses a difluorophenyl carbonyl group, enhancing steric bulk and metabolic stability.

Table 2: Piperazine Ring Modifications

Structural Complexity and Conformational Effects

- Bicyclic systems : Compounds like ethyl 4-[3,4-dioxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)cyclobut-1-en-1-yl]piperazine-1-carboxylate () introduce fused rings, increasing rigidity and target selectivity.

- Steric hindrance : Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]-piperazine-1-carboxylate () features bulky substituents that may limit binding to shallow active sites.

Biological Activity

Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate (CAS Number: 1396764-92-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 265.31 g/mol

- IUPAC Name : Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

- SMILES : CCOC(=O)N1CCC(CC1)NC1=NC=CC(C)=C1

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various pathogens, including Mycobacterium tuberculosis (Mtb). A screening of a library containing this compound revealed promising antitubercular activity, suggesting that it may serve as a lead compound for further development against tuberculosis .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- DprE1 Inhibition : This compound acts as an inhibitor of DprE1, a crucial enzyme in the cell wall synthesis pathway of Mtb. By inhibiting this enzyme, the compound disrupts the bacterial cell wall formation, leading to cell death .

- Pyrimidine Derivative Activity : Pyrimidine derivatives are known to interact with various cellular pathways, including those involved in nucleic acid synthesis and protein function. The presence of the piperazine moiety enhances the compound's ability to penetrate biological membranes, facilitating its action within cells .

Pharmacokinetics and Toxicology

Studies have suggested favorable pharmacokinetic properties for this compound:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Toxicity in Mice | No acute toxicity at 2000 mg/kg |

These results indicate that the compound has a reasonable safety profile and bioavailability, making it a candidate for further therapeutic exploration .

Study on Antitubercular Activity

A notable study screened over 35,000 compounds for antitubercular activity, identifying this compound as a promising candidate. The compound showed effective inhibition against Mtb with an IC value in the low micromolar range, demonstrating superior activity compared to existing treatments like rifampicin .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity against various cancer cell lines revealed that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies with reduced side effects .

Preparation Methods

Nucleophilic Substitution with Pre-Functionalized Pyrimidine Intermediates

A common approach involves reacting 2-chloro-4-amino-6-methylpyrimidine with piperazine derivatives. The chlorine atom at the 2-position of the pyrimidine ring undergoes nucleophilic displacement by the secondary amine of piperazine. Ethyl chloroformate is subsequently introduced to form the ester moiety.

In a representative procedure, 2-chloro-4-amino-6-methylpyrimidine (10.0 g, 63.3 mmol) is dissolved in anhydrous dimethylformamide (DMF, 150 mL) under nitrogen. Piperazine (16.4 g, 190 mmol) is added portionwise, followed by triethylamine (19.2 mL, 139 mmol). The mixture is heated to 80°C for 12 hours, after which ethyl chloroformate (7.5 mL, 76 mmol) is added dropwise at 0°C. The reaction is stirred for 4 hours, yielding the target compound as a white solid (14.2 g, 72%).

Key Parameters:

-

Solvent: DMF or dichloromethane (DCM)

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)

-

Temperature: 80°C for substitution; 0–25°C for esterification

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated Suzuki–Miyaura couplings are employed to construct the pyrimidine-piperazine linkage. This method is advantageous for introducing sterically hindered or electron-deficient pyrimidine rings.

Coupling of Boronic Esters with Piperazine Derivatives

A patent (CN113429340B) describes a two-step protocol:

-

Iodination: 2-Amino-5-iodopyrimidine is synthesized via iodination of 2-aminopyrimidine using potassium iodate and sulfuric acid.

-

Coupling: The iodinated pyrimidine reacts with tert-butyl piperazine-1-carboxylate in the presence of Pd(dba)₃ (0.08–0.10 eq), Xantphos (0.11–0.13 eq), and sodium tert-butoxide in toluene at 100°C. After deprotection, the piperazine intermediate is esterified with ethyl chloroformate.

Representative Data:

| Step | Catalyst System | Yield | Purity (HPLC) |

|---|---|---|---|

| Iodination | KI/KIO₃/H₂SO₄ | 85% | 92% |

| Cross-Coupling | Pd(dba)₃/Xantphos | 80% | 95% |

| Esterification | Ethyl chloroformate/TEA | 89% | 98% |

This method achieves an overall yield of 61% with >98% purity after recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote side reactions. Non-polar solvents (toluene, DCM) are preferred for palladium-catalyzed steps to stabilize the catalyst. Microwave irradiation (150°C, 30 min) reduces reaction times from 12 hours to 2 hours in DMF.

Ligand and Catalyst Screening

Bidentate ligands like Xantphos improve catalyst stability in cross-coupling reactions. A study comparing ligands revealed the following trends:

| Ligand | Yield (Cross-Coupling) | Catalyst Loading |

|---|---|---|

| Xantphos | 80% | 0.10 eq |

| BINAP | 68% | 0.15 eq |

| DPPF | 72% | 0.12 eq |

Xantphos provided optimal results due to its strong π-acceptor properties.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A continuous flow system with immobilized palladium catalysts (e.g., Pd/C) achieves 86% yield at 120°C with a residence time of 15 minutes. This method reduces metal leaching to <1 ppm and enables throughputs of 5 kg/day.

Purification Techniques

Flash chromatography (RediSep Rf silica columns, 0–100% ethyl acetate/hexanes) remains the gold standard for lab-scale purification. Industrial processes employ crystallization from ethanol/water (3:1 v/v), achieving 99.5% purity with 92% recovery.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.8 minutes with 99.2% purity.

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of methyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate with ethanol in ionic liquids ([BMIM][BF₄]). This green chemistry approach achieves 78% yield at 50°C with 95% enantiomeric excess.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate?

- Methodology : The compound can be synthesized via condensation reactions between pyrimidine precursors and piperazine derivatives. For example, refluxing 2-hydrazino-4,6-dimethylpyrimidine with a carbonyl-containing intermediate (e.g., dehydroacetic acid) in ethanol under acidic conditions (e.g., acetic acid) facilitates cyclization to form the pyrimidine-piperazine core . Purification often involves silica gel chromatography with hexane/ethyl acetate gradients (e.g., 8:1 to 4:1) .

- Key Considerations : Use inert atmospheres (nitrogen) to prevent oxidation and ensure stoichiometric excess of nucleophilic reagents (e.g., 1.5 mmol amine per 1 mmol aldehyde) for higher yields .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H-NMR : Look for characteristic signals such as the piperazine NH proton (δ 1.2–1.5 ppm), pyrimidine aromatic protons (δ 6.5–8.5 ppm), and ethyl ester protons (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) .

- ¹³C-NMR : Identify carbonyl carbons (ester C=O at δ 165–175 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .

- IR : Confirm ester C=O stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational dynamics of the piperazine-pyrimidine core?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze puckering parameters and torsion angles. Define the mean plane of the piperazine ring and calculate puckering amplitudes (q) and phase angles (φ) to quantify non-planarity .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to identify steric or electronic distortions influencing bioactivity .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., tyrosine kinase inhibitors). Parameterize the ligand with AM1-BCC charges and apply grid boxes covering catalytic residues .

- QSAR Models : Train models on analogs (e.g., 1-arylpiperazine derivatives) using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Methodology :

- Meta-Analysis : Compare SAR datasets from diverse analogs (e.g., substituent effects at the pyrimidine 4-position). Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Crystallographic Overlays : Superpose X-ray structures of high- vs. low-activity analogs to pinpoint steric clashes or unfavorable hydrogen-bonding patterns .

- Case Study : In 1-fluorobenzylpiperazine derivatives, subtle changes in para-substituents (e.g., –F vs. –CH₃) altered π-π stacking with kinase ATP pockets, explaining divergent IC₅₀ values .

Experimental Design Considerations

Q. What reaction conditions optimize regioselectivity in pyrimidine-piperazine coupling?

- Methodology :

- Catalytic Systems : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable enantioselective amination of allylic acetates with piperazine nucleophiles, achieving >95% regioselectivity for the desired isomer .

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of piperazine, while acidic conditions (e.g., HCl/AcOH) suppress side reactions .

Q. How can stability studies under physiological conditions inform formulation strategies?

- Methodology :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via HPLC. Half-life calculations guide prodrug design (e.g., tert-butyl esters for prolonged stability) .

- Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., pyrimidine NH₂ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.